

An In-depth Technical Guide to 4-Iodo-1,2-benzisoxazole

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Compound of Interest

Compound Name: *4-Iodobenzo[d]isoxazole*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1,2-benzisoxazole, a halogenated derivative of the benzisoxazole heterocyclic scaffold, is a compound of significant interest in the fields of medicinal chemistry and drug discovery. The benzisoxazole ring system is a privileged structure, forming the core of numerous biologically active molecules with a wide array of pharmacological properties, including antipsychotic, anticonvulsant, antimicrobial, and anticancer activities.^[1] The introduction of an iodine atom at the 4-position of the benzisoxazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and reactivity, potentially leading to enhanced biological activity and novel mechanisms of action. This technical guide provides a comprehensive overview of 4-iodo-1,2-benzisoxazole, including its chemical properties, synthesis, and known biological activities, with a focus on its potential applications in drug development.

Chemical Properties and Data

The IUPAC name for the compound commonly referred to as **4-Iodobenzo[d]isoxazole** is 4-iodo-1,2-benzisoxazole. Key chemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	4-iodo-1,2-benzisoxazole	N/A
Molecular Formula	C ₇ H ₄ INO	N/A
Molecular Weight	245.02 g/mol	N/A
Canonical SMILES	C1=CC=C2C(=C1I)C=NO2	N/A
InChI Key	YWXHFLMNSFTXQP- UHFFFAOYSA-N	N/A

Synthesis and Experimental Protocols

The synthesis of 4-iodo-1,2-benzisoxazole can be approached through various methods developed for the synthesis of substituted benzisoxazoles. A common and effective strategy involves the electrophilic cyclization of appropriately substituted precursors.

General Synthesis of 4-Haloisoxazoles

A versatile method for the synthesis of 4-haloisoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. This reaction proceeds under mild conditions and can utilize various halogenating agents, including iodine monochloride (ICl) or molecular iodine (I₂), to introduce the iodine atom at the 4-position of the isoxazole ring.[2][3]

Experimental Protocol: Electrophilic Cyclization for 4-Iodoisoxazole Synthesis[2][3]

- Preparation of 2-alkyn-1-one: The starting alkyne is coupled with an appropriate acid chloride in the presence of a palladium and copper catalyst (Sonogashira coupling) to yield the corresponding 2-alkyn-1-one.
- Formation of O-methyl oxime: The 2-alkyn-1-one is then reacted with methoxylamine hydrochloride in the presence of a base, such as pyridine, to form the 2-alkyn-1-one O-methyl oxime.
- Electrophilic Cyclization: The 2-alkyn-1-one O-methyl oxime is dissolved in a suitable solvent, such as dichloromethane. To this solution, a solution of the iodinating agent (e.g., ICl

or I_2 in dichloromethane) is added dropwise at room temperature. The reaction is stirred until completion, which can be monitored by thin-layer chromatography.

- **Work-up and Purification:** Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-iodoisoxazole.

While this protocol describes the synthesis of general 4-iodoisoxazoles, a specific protocol for the direct synthesis of 4-iodo-1,2-benzisoxazole from a benzannulated precursor would follow a similar logic, likely starting from an ortho-substituted phenylacetylene derivative.

Biological Activity and Drug Development Potential

The benzisoxazole scaffold is a cornerstone in the development of various therapeutic agents. [1] The introduction of a halogen atom, such as iodine, can modulate the biological activity of the parent molecule.

Antimicrobial Activity

Substituted benzisoxazoles have demonstrated a broad spectrum of antimicrobial activity.[1] While specific data for 4-iodo-1,2-benzisoxazole is not extensively available, related compounds have shown promising results. For instance, a naturally occurring 1,2-benzisoxazole derivative, 3,6-dihydroxy-1,2-benzisoxazole, exhibited minimum inhibitory concentrations (MICs) as low as 6.25 μ g/mL against clinical strains of multi-drug resistant *Acinetobacter baumannii*.[4] The mechanism of action for some antimicrobial iodine-containing compounds involves the rapid penetration into microorganisms and the oxidation of key proteins, nucleotides, and fatty acids, ultimately leading to cell death.[5]

Table of Antimicrobial Activity for a Related Benzisoxazole Derivative

Microorganism	MIC (μ g/mL)	Reference
<i>Acinetobacter baumannii</i> (MDR strains)	6.25 - 12.5	[2]

Anticancer Activity

The isoxazole ring is present in a number of compounds with demonstrated anticancer activity. [6] The anticancer mechanism of such compounds can be diverse, including the inhibition of enzymes crucial for cancer cell proliferation, such as acetyl-CoA carboxylase (ACC), or the induction of apoptosis.[3][7][8] For example, a series of 4-phenoxy-phenyl isoxazoles were identified as potent ACC inhibitors, with some derivatives exhibiting IC_{50} values in the nanomolar range against various cancer cell lines.[3] Another study on benzopyran-4-one-oxazole hybrids showed significant antiproliferative activities against several cancer cell lines with IC_{50} values in the low micromolar range.

Table of Anticancer Activity for Related Isoxazole Derivatives

Compound Class	Cancer Cell Line	IC_{50} (μ M)	Reference
4-phenoxy-phenyl isoxazoles	A549, HepG2, MDA-MB-231	0.21 - 0.26 (for compound 6I)	[3]
Benzopyran-4-one-oxazole hybrids	MDA-MB-231	5.2 - 22.2	
Phenyl-isoxazole-carboxamides	HeLa	0.91	[6]
Phenyl-isoxazole-carboxamides	MCF-7	4.56	[6]
Phenyl-isoxazole-carboxamides	Hep3B	5.96	[6]

While specific IC_{50} values for 4-iodo-1,2-benzisoxazole are not yet reported in publicly available literature, the potent activity of other halogenated and substituted benzisoxazoles suggests that this compound warrants further investigation as a potential anticancer agent.

Signaling Pathways and Mechanisms of Action

Due to the limited specific research on 4-iodo-1,2-benzisoxazole, a definitive signaling pathway has not been elucidated for this particular molecule. However, based on the activities of related compounds, several potential mechanisms and pathways can be proposed.

Potential Anticancer Mechanism of Action

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) in cancer cells. This can be triggered through various signaling pathways.

4-Iodo-1,2-benzisoxazole

4-Iodo-1,2-benzisoxazole

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Potential Antimicrobial Mechanism of Action

The antimicrobial action of iodine-containing compounds often involves non-specific oxidative damage to essential cellular components.

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Conclusion and Future Directions

4-Iodo-1,2-benzisoxazole represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known biologically active benzisoxazoles, combined with the presence of a reactive iodine atom, makes it a compelling candidate for further investigation. Future research should focus on developing and optimizing a scalable synthesis protocol for this compound. Subsequently, comprehensive biological screening is warranted to determine its specific antimicrobial and anticancer activities, including the determination of MIC and IC₅₀ values against a broad panel of pathogens and cancer cell lines. Elucidation of its precise mechanism of action and identification of its molecular targets and

involved signaling pathways will be crucial for its advancement as a potential drug candidate. The data presented in this guide provides a solid foundation for initiating such research endeavors.

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